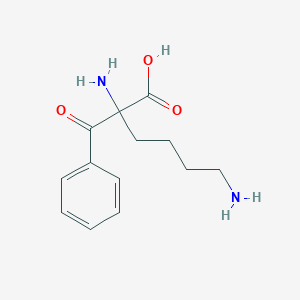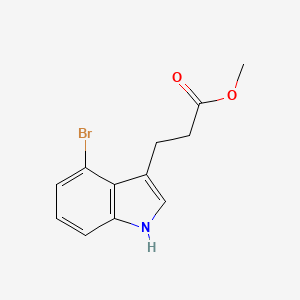
Methyl 3-(4-Bromo-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-Bromo-3-indolyl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a bromine atom attached to the indole ring, which can influence its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Bromo-3-indolyl)propanoate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 3-indolepropanoic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the desired position on the indole ring. The resulting brominated product is then esterified using methanol and an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-Bromo-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
Methyl 3-(4-Bromo-3-indolyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural product analogs.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-Bromo-3-indolyl)propanoate and its derivatives involves interactions with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, influencing cellular processes. The bromine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-Bromo-3-indolyl)acetate
- Methyl 3-(4-Chloro-3-indolyl)propanoate
- Methyl 3-(4-Fluoro-3-indolyl)propanoate
Uniqueness
Methyl 3-(4-Bromo-3-indolyl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological properties compared to other halogenated indole derivatives. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
methyl 3-(4-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-11(15)6-5-8-7-14-10-4-2-3-9(13)12(8)10/h2-4,7,14H,5-6H2,1H3 |
Clé InChI |
LRFWZRBKJPKUCD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CNC2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


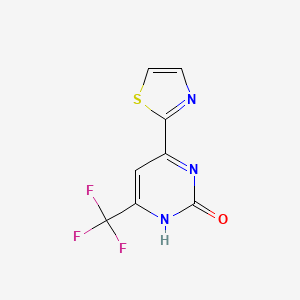

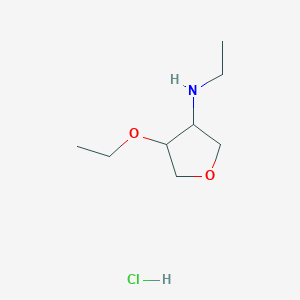
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
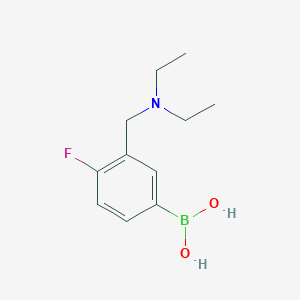
![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
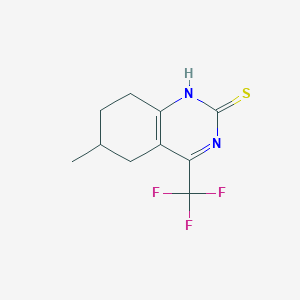
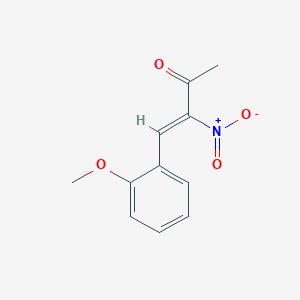
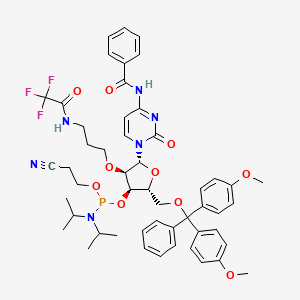
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
